N-(2-(Etilamino)etil)-2,2,2-trifluoroacetamida

Descripción general

Descripción

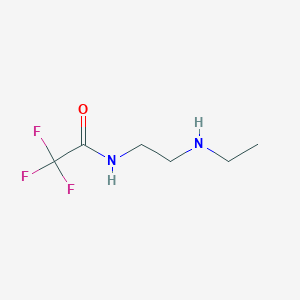

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetamide group attached to an ethylaminoethyl chain. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the primary applications of n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is its role as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression. Studies indicate that compounds with similar structural features can effectively inhibit IDO activity, thereby enhancing anti-tumor immunity. The administration of such inhibitors has shown promise in treating various cancers by preventing tumor-induced immunosuppression .

1.2. Antiangiogenic Properties

Recent research has highlighted the compound's potential as an antiangiogenic agent through its interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). A derivative containing a trifluoroacetamide moiety demonstrated significant inhibition of VEGFR-2 with an IC50 value of 65 nM. This suggests that n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide could be developed into a therapeutic agent targeting angiogenesis in tumors .

Case Studies and Experimental Findings

3.1. Cancer Treatment Studies

In vitro studies have shown that derivatives of n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide exhibit potent cytotoxic effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The selectivity indices for these compounds indicate a favorable therapeutic window over normal cells .

3.2. Molecular Docking Studies

Molecular docking simulations have confirmed that n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide can effectively bind to the active sites of target enzymes such as IDO and VEGFR-2. These studies provide insights into the binding affinities and interaction mechanisms that underpin its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted trifluoroacetamides.

Mecanismo De Acción

The mechanism of action of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Ethylamino)ethanol

- N-Ethylethanolamine

- 2-(Diethylamino)ethanol

Uniqueness

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs, which lack the trifluoromethyl group.

Actividad Biológica

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is an organic compound classified under trifluoroacetamides, characterized by its unique chemical structure that includes a trifluoroacetamide group attached to an ethylaminoethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is with a CAS number of 911229-38-4. The synthesis typically involves the reaction of 2-(ethylamino)ethanol with trifluoroacetic anhydride under controlled conditions to yield the desired product. This compound exhibits distinctive properties such as increased lipophilicity and stability due to the trifluoromethyl group, enhancing its effectiveness in biological applications compared to its analogs.

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroacetamide group allows for strong hydrogen bonding and electrostatic interactions with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its application in drug development, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide may exhibit significant enzyme inhibitory properties. For instance, studies have shown that similar trifluoroacetamides can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies suggest that these compounds can bind effectively to the active site of VEGFR-2, inhibiting its activity and thereby reducing angiogenesis in tumors .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide. It has been tested against various pathogens with promising results. The compound's ability to disrupt microbial cell membranes is thought to be a contributing factor to its efficacy .

Case Studies

-

VEGFR-2 Inhibition : A study demonstrated that derivatives of trifluoroacetamides could inhibit VEGFR-2 effectively. The binding affinity was assessed through molecular dynamics simulations and docking studies, revealing strong interactions with key residues within the enzyme's active site .

Compound Binding Affinity (Kcal/mol) Activity Compound 10 -9.5 Inhibitor N-(2-(Ethylamino)ethyl)-TFAC -8.7 Moderate Inhibitor -

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various trifluoroacetamides against Staphylococcus aureus and Escherichia coli. The results indicated that N-(2-(Ethylamino)ethyl)-TFAC exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Safety and Toxicity Profile

Toxicological assessments are critical for evaluating the safety of N-(2-(Ethylamino)ethyl)-trifluoroacetamide in potential therapeutic applications. Preliminary studies suggest that while the compound shows promising biological activity, further investigations into its long-term effects and safety profile are necessary.

Propiedades

IUPAC Name |

N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYXGDXGMSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.